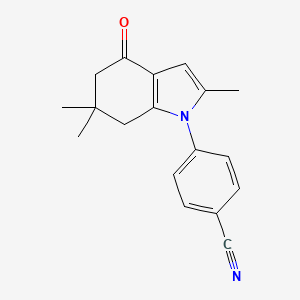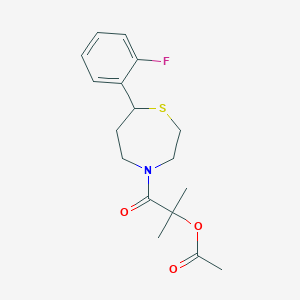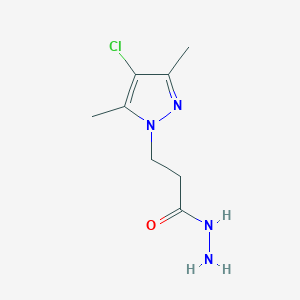
3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide is an organic compound with the molecular formula C5H7ClN2 . It belongs to the class of pyrazole derivatives and contains two methyl substituents on the pyrazole ring . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C2v symmetry .
Molecular Structure Analysis
The compound’s structure consists of a pyrazole ring with two methyl groups at positions 3 and 5, along with a chlorine atom at position 4 . The IUPAC name for this compound is 4-chloro-3,5-dimethyl-1H-pyrazole .
Physical and Chemical Properties Analysis
- Molecular Weight : Approximately 130.58 g/mol .
- Purity : Reported as 95% .
- Storage Temperature : Recommended to store under an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of new crystals characterized by various spectroscopic methods, indicating potential in crystallography and materials science (Karrouchi et al., 2020).
- Its molecular and crystal structure was determined through X-ray diffraction, highlighting its role in advancing structural chemistry (Channar et al., 2019).
Biological Evaluation
- In vitro studies have revealed antidiabetic and antioxidant activities, suggesting its potential in medical and pharmacological research (Karrouchi et al., 2020).
Molecular Docking Studies
- Molecular docking studies of the compound indicated that it could exhibit anti-diabetic activity via inhibition of specific enzymes, demonstrating its relevance in drug discovery (Karrouchi et al., 2020).
Corrosion Inhibition
- Research has explored its derivatives as corrosion inhibitors for mild steel in specific environments, contributing to the field of material science and corrosion engineering (El Arrouji et al., 2020).
Antimicrobial Activity
- Studies on related benzothiazole compounds, utilizing similar scaffolds, have shown significant antimicrobial activity, indicating its application in developing new antimicrobial agents (Abbas et al., 2014).
Safety and Hazards
- Hazard Statements : The compound is classified as hazardous (GHS06) and poses risks related to ingestion (H301), skin contact (H311), and inhalation (H331) .
- Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and ingestion. Use appropriate protective measures .
Propiedades
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASIAMHYKFNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)

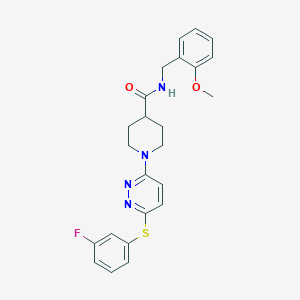
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)

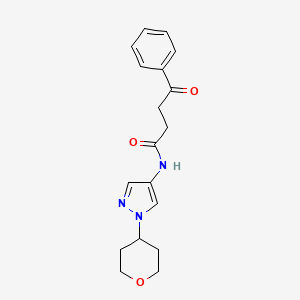
![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)
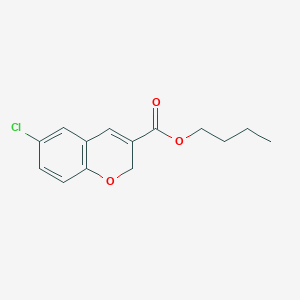
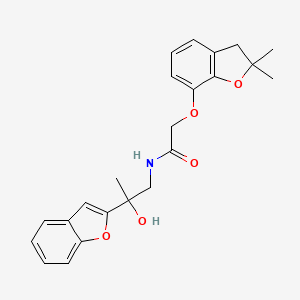
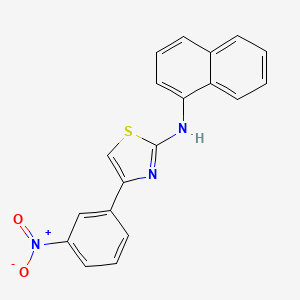
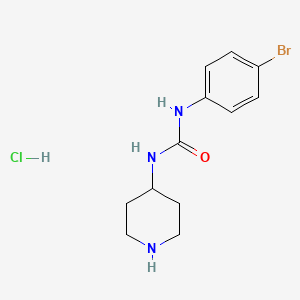
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
